molecular formula C7H6FNO3 B14780796 2-Amino-4-fluoro-6-hydroxybenzoic acid

2-Amino-4-fluoro-6-hydroxybenzoic acid

Cat. No.: B14780796
M. Wt: 171.13 g/mol
InChI Key: NGMWGOWDJDJJAN-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-6-hydroxybenzoic acid is an organic compound with the molecular formula C7H6FNO3 It is a derivative of benzoic acid, featuring an amino group at the 2-position, a fluorine atom at the 4-position, and a hydroxyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluoro-6-hydroxybenzoic acid can be achieved through several methods. One common approach involves the nitration of 4-fluoro-2-hydroxybenzoic acid, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluoro-6-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-fluoro-6-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-6-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of enzyme-catalyzed reactions, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-fluoro-6-hydroxybenzoic acid is unique due to the presence of both an amino group and a hydroxyl group on the benzoic acid ring, along with a fluorine atom. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

2-amino-4-fluoro-6-hydroxybenzoic acid

InChI

InChI=1S/C7H6FNO3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,9H2,(H,11,12)

InChI Key

NGMWGOWDJDJJAN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)C(=O)O)O)F

Origin of Product

United States

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